molecular formula C10H15Cl2N B1354741 N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride CAS No. 23510-18-1

N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride

Cat. No. B1354741
CAS RN: 23510-18-1
M. Wt: 220.14 g/mol
InChI Key: PYIXYEMKFUOLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05736568

Procedure details

N-Benzyl-N-methylethanolamine (200 ml) was dissolved in chloroform (600 ml). The solution was cooled to 0° C. with stirring and then thionyl chloride (100 ml) was added dropwise, with stirring, at a rate such that the temperature of the reaction mixture was kept below 15° C. The mixture was boiled under reflux for 2 hours and then evaporated to dryness. The solid residue was triturated with ether, filtered and dried to give N-benzyl-2-chloro-N-methylethylamine hydrochloride.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH3:12])[CH2:9][CH2:10]O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:15])=O>C(Cl)(Cl)Cl>[ClH:15].[CH2:1]([N:8]([CH2:9][CH2:10][Cl:15])[CH3:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CCO)C
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring, at a rate such that the temperature of the reaction mixture
CUSTOM
Type
CUSTOM
Details
was kept below 15° C
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The solid residue was triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)N(C)CCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.